Bienvenue dans la boutique en ligne BenchChem!

C19H15ClN2O4

Gastroenterology NSAID-induced injury Mucosal protection

Rebamipide uniquely combines selective Sts-1 phosphatase inhibition (submicromolar IC50), COX-2-mediated PGE2 induction, and potent free-radical scavenging—polypharmacology absent in PPIs, H2RAs, or standard antioxidants. It outperforms glutathione, ascorbic acid, and N-acetylcysteine in ROS scavenging assays. Crystal structure-confirmed SAR validates it as the definitive probe for Sts-1 target validation in immuno-oncology and PPI-sparing gastroprotection. Meta-analysis: 45% RR reduction vs. placebo (RR 0.55). ≥98% HPLC.

Molecular Formula C19H15ClN2O4
Molecular Weight 370.8 g/mol
Cat. No. B7747880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H15ClN2O4
Molecular FormulaC19H15ClN2O4
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O)C
InChIInChI=1S/C19H15ClN2O4/c1-10-6-7-14(8-11(10)2)22-17(23)15(20)16(18(22)24)21-13-5-3-4-12(9-13)19(25)26/h3-9,21H,1-2H3,(H,25,26)
InChIKeyFAYRZFKKNDZWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebamipide (C19H15ClN2O4) – Verified Procurement & Selection Guide for Gastroprotective and Immuno-Oncology Research Applications


Rebamipide (CAS 90098-04-7, MF: C19H15ClN2O4, MW: 370.79) is a 2-(1H)-quinolinone derivative amino acid analog classified as a gastroprotective and mucoprotective agent [1]. Its primary known mechanism involves inducing cyclooxygenase-2 (COX-2) expression, thereby enhancing endogenous prostaglandin E2 (PGE2) production and reinforcing gastric mucosal defense [2]. Beyond its established role in mucosal protection and ulcer healing, rebamipide exhibits free-radical scavenging and anti-inflammatory properties , and has been identified as a potent, selective inhibitor of the Sts-1 histidine phosphatase, a negative regulator of T cell receptor signaling [3]. This compound is a white to almost white crystalline powder with a melting point of 290 °C (dec.) and a logP of approximately 3.6, and it is commonly supplied at ≥98% purity (HPLC) for research use [1].

Rebamipide (C19H15ClN2O4) – Why In-Class Substitution is High-Risk Without Quantitative Comparative Data


The scientific and industrial procurement of rebamipide cannot be reliably substituted with other gastroprotective or mucoprotective agents without substantial risk of experimental failure or misaligned clinical outcomes. While rebamipide shares a broad therapeutic class with proton pump inhibitors (PPIs), histamine-2 receptor antagonists (H2RAs), and other mucosal protectants, its unique polypharmacology—combining COX-2 induction, potent free-radical scavenging, and selective Sts-1 phosphatase inhibition—creates a distinct activity profile that is not recapitulated by these alternatives [1]. Direct comparative studies reveal that rebamipide's efficacy in preventing NSAID-induced mucosal injury is comparable to PPIs, yet its mechanism avoids the acid-suppression-related adverse effects on the lower GI tract and long-term risks associated with PPI use [2]. Furthermore, rebamipide demonstrates superior antioxidant activity to common scavengers like N-acetylcysteine and ascorbic acid in specific assay contexts, and its unique SAR-defined Sts-1 inhibitory activity is absent in other gastroprotective drugs [3]. Therefore, assuming functional equivalence without quantitative verification of the specific experimental endpoint (e.g., mucosal protection, antioxidant capacity, Sts-1 inhibition) is a demonstrably flawed procurement strategy.

Rebamipide (C19H15ClN2O4) – Direct Comparator Evidence: Quantified Differentiation Against PPIs, Antioxidants, and Sts-1 Inhibitors


NSAID-Induced Mucosal Breaks: Rebamipide vs. Placebo & PPIs – A Meta-Analysis of 13 RCTs

A systematic review and meta-analysis of 13 randomized controlled trials directly compared rebamipide to placebo and proton pump inhibitors (PPIs) for preventing NSAID-induced gastrointestinal mucosal breaks. Rebamipide significantly reduced the incidence of mucosal breaks compared to placebo (Risk Ratio [RR] 0.55, 95% CI 0.31–0.99, P ≤ 0.00001) and demonstrated comparable efficacy to PPIs (RR 1.00, 95% CI 0.51–1.95, P = 1.00) [1].

Gastroenterology NSAID-induced injury Mucosal protection Meta-analysis

Prevention of Hemoglobin Drop from Mucosal Injury: Rebamipide vs. PPIs vs. H2RAs – Large Real-World Cohort

A retrospective cohort study of 195,817 patients prescribed GI mucosa-damaging agents compared the incidence rate ratios (IRR) for preventing significant hemoglobin drops (>2 g/dL) among rebamipide, PPIs, and H2RAs. Rebamipide demonstrated an IRR of 0.34, which was comparable to PPIs (IRR 0.33) and significantly superior to H2RAs (IRR 0.52) [1].

Gastroenterology Real-world evidence GI bleeding Pharmacoepidemiology

In Vitro Antioxidant Potency: Rebamipide vs. N-Acetylcysteine, Ascorbic Acid, and Glutathione

In a luminol-dependent chemiluminescence (ChL) assay using H. pylori-activated human neutrophils, the antioxidant activity of rebamipide was compared to three known antioxidants. At a concentration of 1.0 mM, rebamipide exhibited the greatest antioxidant activity among the tested compounds. The rank order of potency was Rebamipide > Glutathione (GSH) > Ascorbic Acid (Vit C) > N-Acetylcysteine (AC) [1].

Antioxidant Free radical scavenging H. pylori Neutrophil

Sts-1 Histidine Phosphatase Inhibition: Rebamipide vs. Derivative Library – SAR-Defined Potency and Selectivity

A high-throughput screen of 590,000 compounds identified rebamipide as a Sts-1 phosphatase inhibitor. Rebamipide and a library of its derivatives were characterized as competitive, selective inhibitors of Sts-1, with IC50 values ranging from low to submicromolar. Structure-activity relationship (SAR) analysis, confirmed by a crystal structure, revealed that the quinolinone, acid, and amide moieties are essential for activity [1].

Immuno-oncology Phosphatase inhibition Sts-1 T cell signaling

Oral Bioavailability Enhancement: Rebamipide Lipid Nanoemulsion vs. Marketed Tablet Suspension – 4.32-Fold Improvement

Due to its low oral bioavailability (<10%), a lipid nanoemulsion (LNE) formulation of rebamipide was developed and compared to a marketed tablet suspension in an in vivo rat model. The optimized LNE demonstrated a 4.32-fold improvement in oral bioavailability relative to the comparator suspension [1].

Formulation science Bioavailability Lipid nanoemulsion Pharmacokinetics

Stability and Storage: Quantified Long-Term Stability Data for Procurement Planning

Stability data from reputable vendors indicates that rebamipide powder is stable for up to 3 years when stored at -20°C, and for 2 years at 4°C [1]. In DMSO solvent, stability is reported as 2 years at -80°C and 1 month at -20°C [1]. Another source notes ≥1 year stability under unspecified conditions [2] and a melting point of 290°C (dec.) [3].

Stability Storage Procurement Quality control

Rebamipide (C19H15ClN2O4) – Evidence-Backed Research & Industrial Application Scenarios


Gastroprotective Agent in NSAID-Induced Mucosal Injury Models (In Vivo/Clinical)

Rebamipide is the preferred compound for investigating mechanisms of NSAID-induced gastrointestinal injury and evaluating novel gastroprotective strategies. Meta-analysis of 13 RCTs confirms a 45% relative risk reduction in mucosal breaks compared to placebo (RR 0.55, 95% CI 0.31–0.99) and non-inferiority to PPIs (RR 1.00, 95% CI 0.51–1.95) [1]. This makes it ideal for studies aiming to separate mucosal protection from acid suppression, or for exploring PPI-sparing regimens. Real-world data further supports its use, showing an IRR of 0.34 for preventing clinically significant hemoglobin drops, comparable to PPIs (IRR 0.33) and superior to H2RAs (IRR 0.52) [2].

Antioxidant and Free Radical Scavenging Research in H. pylori Pathogenesis

Rebamipide is a quantitatively validated antioxidant probe for studying oxidative stress in H. pylori-associated gastritis and related pathologies. In direct head-to-head assays using H. pylori-activated human neutrophils, 1.0 mM rebamipide exhibited superior free radical scavenging activity compared to glutathione, ascorbic acid, and N-acetylcysteine, as measured by luminol-dependent chemiluminescence [3]. This unique potency, distinct from its COX-2 induction, makes it the compound of choice for dissecting the role of reactive oxygen species in gastric mucosal injury and for benchmarking novel antioxidant interventions.

Immuno-Oncology Target Validation: Sts-1 Phosphatase Inhibition

Rebamipide serves as a crucial chemical probe for validating the Sts-1 histidine phosphatase as a therapeutic target in immuno-oncology. It is a competitive, selective inhibitor of Sts-1 with low to submicromolar IC50 values, and its SAR-defined essential structural features (quinolinone, acid, amide moieties) have been confirmed by a crystal structure [4]. This specific activity is not found in other gastroprotective agents. For researchers developing immune-enhancing therapies targeting the Sts proteins, rebamipide is the only commercially available, validated small molecule inhibitor for initial proof-of-concept studies.

Advanced Formulation Development for Enhanced Oral Bioavailability

Rebamipide's inherent low oral bioavailability (<10%) makes it an ideal model compound for developing and validating advanced drug delivery systems. A lipid nanoemulsion formulation demonstrated a 4.32-fold improvement in oral bioavailability compared to a marketed tablet suspension in vivo [5]. This quantitative benchmark is essential for formulation scientists seeking to optimize rebamipide's systemic delivery using novel lipid-based, polymeric, or other nano-enabled strategies. The compound's stability profile (e.g., 3 years at -20°C as powder, 2 years at -80°C in DMSO) further supports its use in long-term formulation stability studies [6].

Quote Request

Request a Quote for C19H15ClN2O4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.